molecular formula C13H19BrO B14380289 {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene CAS No. 90054-71-0

{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene

Cat. No.: B14380289
CAS No.: 90054-71-0
M. Wt: 271.19 g/mol
InChI Key: SIIFGHVFCMQRSG-UHFFFAOYSA-N
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Description

{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a brominated and methylated butyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of 3-bromo-2,3-dimethylbutan-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the brominated group to a hydrogenated product.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH₃)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene exerts its effects involves its interaction with specific molecular targets. The brominated and methylated butyl group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Properties

CAS No.

90054-71-0

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

(3-bromo-2,3-dimethylbutan-2-yl)oxymethylbenzene

InChI

InChI=1S/C13H19BrO/c1-12(2,14)13(3,4)15-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

SIIFGHVFCMQRSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)Br)OCC1=CC=CC=C1

Origin of Product

United States

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